Technical Monograph: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
Technical Monograph: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
The following is an in-depth technical monograph designed for researchers and drug development professionals.
Core Identity: High-Value Chiral Pharmacophore & CNS-Active Intermediate
Executive Summary & Pharmacophore Analysis
The molecule (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine represents a specialized subclass of
This structural motif is critical in modern medicinal chemistry for three reasons:
-
Conformational Restriction: The
-methyl group restricts the rotation of the ethylamine side chain, locking the molecule into a conformation that often favors binding to G-Protein Coupled Receptors (GPCRs), particularly 5-HT and TAAR1 receptors. -
Metabolic Resistance: The 2-Fluoro substituent blocks Phase I metabolic oxidation at the ortho-position, a common clearance pathway for phenethylamines.
-
Lipophilic Tuning: The 5-Methyl group enhances the logP, improving blood-brain barrier (BBB) penetration while providing a steric handle for hydrophobic pockets in the receptor active site.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine |
| Common Class | Chiral |
| Molecular Formula | C |
| Molecular Weight | 167.22 g/mol |
| Chiral Center | C2 (R-configuration) |
| Predicted LogP | 2.1 – 2.4 (Lipophilic, CNS active) |
| pKa (Base) | ~9.8 (Protonated at physiological pH) |
Retrosynthetic Analysis & Strategic Disconnections
To synthesize this molecule with high enantiomeric excess (ee), researchers must avoid racemization at the benzylic position. The most robust route involves the asymmetric reduction of an Atropic Acid precursor or the use of Ellman’s Auxiliary .
Pathway Logic[4]
-
Disconnection: The C1-N bond is stable; the challenge is the C2 chiral center.
-
Precursor: (2-Fluoro-5-methylphenyl)acetic acid is the primary feedstock.
-
Chirality Source: Introduction of the methyl group via asymmetric alkylation or asymmetric hydrogenation of the corresponding alkene.
Figure 1: Retrosynthetic logic flow prioritizing the establishment of the C2 chiral center via asymmetric hydrogenation.
Detailed Experimental Protocol
Objective: Synthesis of the target amine via the Evans Oxazolidinone method (High Fidelity Route). This method is chosen for its reliability in generating >98% ee, which is mandatory for pharmaceutical intermediates.
Step 1: Acylation of the Chiral Auxiliary
Reagents: (S)-4-Benzyl-2-oxazolidinone, n-BuLi, (2-Fluoro-5-methylphenyl)acetyl chloride.
-
Cool a solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq) in dry THF to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
-
Cannulate the acid chloride (1.1 eq) into the lithiated auxiliary.
-
Warm to 0°C and quench with saturated NH
Cl. -
Checkpoint: Isolate the imide. Purity must be >95% by HPLC before proceeding.
Step 2: Diastereoselective Methylation
Reagents: NaHMDS, MeI, THF, -78°C. Mechanistic Insight: The bulky benzyl group on the auxiliary forces the enolate to attack the methyl iodide from the less hindered face, establishing the (R) configuration at the benzylic carbon.
-
Cool the imide (from Step 1) in THF to -78°C.
-
Add NaHMDS (1.1 eq) dropwise to form the (Z)-enolate.
-
Add Methyl Iodide (MeI, 3.0 eq).
-
Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.
-
Validation: Check diastereomeric ratio (dr) via
H NMR. Expect >20:1 dr.
Step 3: Reductive Cleavage to the Alcohol
Reagents: LiBH
-
Treat the methylated imide with LiBH
(2.0 eq) in wet THF (controlled hydrolysis/reduction). -
This cleaves the auxiliary (recoverable) and yields (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol .
Step 4: Mitsunobu Azidation & Staudinger Reduction
Reagents: PPh
-
Dissolve the alcohol in THF. Add PPh
(1.2 eq) and DPPA (1.2 eq). -
Cool to 0°C; add DIAD dropwise. Stir 12h.
-
In-situ Reduction: Add PPh
(1.5 eq) and H O (2.0 eq) to the azide solution. Heat to 50°C for 4 hours. -
Purification: Acid/Base extraction. Acidify to pH 2, wash with ether (removes phosphine oxide), basify aqueous layer to pH 12, extract with DCM.
Analytical Validation (Self-Validating System)
To ensure the synthesized material is the correct (2R) isomer, the following analytical suite is required.
NMR Signature (400 MHz, CDCl )
-
1.25 (d, 3H): The
-methyl doublet is diagnostic. -
2.80-2.95 (m, 2H): The -CH
NH protons will appear as an ABX system due to the adjacent chiral center. - 3.10 (m, 1H): The benzylic methine proton.
-
6.8-7.2 (m, 3H): Aromatic region showing the specific 1,2,5-substitution pattern (coupling constants
will be evident).
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Criteria: The (2R) enantiomer should elute distinct from the (2S) standard.
Applications in Drug Discovery
This scaffold is a bioisostere for the tryptamine ethylamine chain found in Serotonin (5-HT).
5-HT Agonists (Obesity & CNS)
The (2R)-methyl group mimics the steric bulk found in the azepine ring of Lorcaserin . By preventing free rotation, it reduces the entropic penalty of binding to the receptor.
-
Mechanism:[1][2] The amine forms a salt bridge with Asp134 (TM3) in the 5-HT receptor, while the 2-fluoro phenyl sits in the hydrophobic pocket usually occupied by the indole ring of serotonin.
Sigma-1 Receptor Ligands
Fluorinated phenethylamines are privileged structures for Sigma-1 receptors, which modulate calcium signaling and neuroprotection. The 2-fluoro group specifically protects the ring from metabolic hydroxylation, extending the half-life (
Figure 2: Therapeutic mapping of the scaffold showing its versatility across CNS targets.
Safety & Handling
-
Corrosivity: As a primary amine, the free base is caustic and can cause skin burns. Handle under a fume hood.
-
Stability: The free base absorbs CO
from the air (carbamate formation). Store as the Hydrochloride (HCl) or Fumarate salt at 4°C under Argon. -
Fluorine NMR: Use
F NMR for rapid purity checks without interference from solvent peaks.
References
-
Nichols, D. E. (2018). "Chemistry and Pharmacology of Phenethylamines and Tryptamines." Chemical Reviews. Link
-
Smith, B. M., et al. (2008). "Discovery of Lorcaserin, a Potent, Selective, and Orally Bioavailable 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society. Link
